molecular formula C25H29N5O4S B2894671 N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115931-92-4

N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2894671
CAS No.: 1115931-92-4
M. Wt: 495.6
InChI Key: CTGZBIRGHGXTRR-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a piperazine moiety (bearing a 2-methoxyphenyl group) and a sulfanyl acetamide bridge linked to a 2,5-dimethoxyphenyl ring.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-32-18-8-9-21(33-2)19(16-18)28-23(31)17-35-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGZBIRGHGXTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including:

  • Condensation Reactions : The initial step often involves the condensation of 2,5-dimethoxybenzaldehyde with appropriate amines under acidic conditions.
  • Formation of Sulfanyl Moiety : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions involving thiols and electrophilic precursors.
  • Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative.

These synthetic routes have been optimized for yield and purity, often utilizing solvents like ethanol or methanol at controlled temperatures.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of myeloperoxidase (MPO), which is implicated in inflammatory and autoimmune disorders. Inhibition studies indicate a time-dependent and irreversible mechanism of action, suggesting a strong binding affinity to MPO .
  • Receptor Modulation : It may also act on different receptors associated with neurotransmission, potentially influencing pathways related to anxiety and depression due to its piperazine moiety.

Therapeutic Potential

The compound has been evaluated for several therapeutic applications:

  • Anti-inflammatory Properties : Preclinical studies suggest that it may reduce inflammation by inhibiting MPO activity, which is crucial in the pathogenesis of various inflammatory diseases .
  • Anticancer Activity : Research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro .
  • Animal Models : In vivo studies using rodent models have shown that compounds with similar structures can modulate behavioral responses in models of anxiety and depression, indicating potential for psychiatric applications .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionMyeloperoxidase (MPO)Strong inhibition
Anticancer ActivityVarious cancer cell linesCytotoxic effects
Anti-inflammatoryInflammatory pathwaysReduction in markers
Neurotransmitter ModulationReceptors (e.g., serotonin)Behavioral modulation

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Core Structure Substituents/Functional Groups Biological Implications
Target Compound Pyrazine + Piperazine 2,5-Dimethoxyphenyl; 2-methoxyphenyl-piperazine; sulfanyl acetamide Potential CNS receptor modulation (e.g., 5-HT/DA receptors) due to piperazine moiety
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Pyrazine + Oxadiazole Diphenylmethyl; sulfanyl acetamide Oxadiazole may confer metabolic resistance; diphenylmethyl could enhance π-π stacking
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide Nitro, sulfonyl, and chloro groups Electron-withdrawing groups may increase reactivity as synthetic intermediates
2-[4-[3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide () Piperazine + Propanoyl Hydroxy, methoxy, and isopropyl groups Hydroxy group improves solubility; isopropyl may alter pharmacokinetics
N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide () Thiazole + Acetamide Dimethylphenyl; methyl-thiazole Thiazole’s heterocyclic nature may confer antimicrobial or antiviral activity

Crystallographic and Computational Insights

  • Target Compound : If crystallized, refinement via SHELXL () would ensure accurate bond-length/angle data, critical for docking studies .
  • Compound : Exhibited intermolecular hydrogen bonding (C–H⋯O), influencing crystal packing and stability .

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